![molecular formula C11H14BrN B3314862 2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene CAS No. 951889-76-2](/img/structure/B3314862.png)
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene
Overview
Description
The compound “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” is a derivative of benzophenone . It’s structurally similar to 4-Bromo-N,N-Dimethylaniline , which is used in the production of dyes and pigments .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like the Friedel-Crafts acylation of dimethylaniline using phosgene or equivalent reagents . Another method involves the Heck reaction of p-dimethylaminovinylbenzene with bromoquinoxalines in the presence of palladium acetate .Molecular Structure Analysis
The molecular structure of “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” is likely to be complex due to the presence of the bromine atom and the dimethylamino group. The structure can be influenced by factors such as resonance stabilization .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, it might participate in free radical bromination, nucleophilic substitution, and oxidation . It could also be involved in cross-coupling reactions .Scientific Research Applications
Synthesis of Thiophene Derivatives
This compound can be used in the synthesis of thiophene derivatives . Thiophene derivatives have shown a wide variety of applications in agrochemical and pharmaceutical fields . The protocol utilizes three successive chemo and regioselective lithiation reactions and one bromination reaction to generate tetra-substituted thiophene .
Development of New Technologies in Electronics
Functionalized derivatives of thiophene, which can be synthesized using this compound, have massively contributed to the growth of chemistry materials . These materials have shown promising developments towards new technologies in electronics .
Pharmaceutical Applications
Various derivatives of chalcones, which can be synthesized using this compound, have shown promise in pharmaceutical applications . They may display anti-diabetes, anti-cancer, anti-malarial, anti-bacterial, anti-viral, anti-HIV, or anti-inflammatory activity .
Inhibition of α-Glucosidase
Some chalcone derivatives synthesized using this compound have shown inhibitory activity on α-glucosidase . This enzyme plays a crucial role in the digestion of carbohydrates, and its inhibition can help manage diabetes.
Promotion of α-Glucosidase
Interestingly, other chalcone derivatives synthesized using this compound have shown the ability to promote α-glucosidase . This could be useful in conditions where increased carbohydrate digestion is beneficial.
Research on Protonation
The introduction of a bromine moiety in compounds like “2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene” can slightly reduce the pKa1 and pKa2 values, which relate to the protonation of the amino group and the benzoate, respectively . This can be useful in research related to protonation and pH.
Safety and Hazards
properties
IUPAC Name |
4-(2-bromoprop-2-enyl)-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN/c1-9(12)8-10-4-6-11(7-5-10)13(2)3/h4-7H,1,8H2,2-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEINQZSLQJIEFP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CC(=C)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101235099 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-[(4-N,N-dimethylamino)phenyl]-1-propene | |
CAS RN |
951889-76-2 | |
Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=951889-76-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Bromo-2-propen-1-yl)-N,N-dimethylbenzenamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101235099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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